4'-Benzyloxyacetophenone

Vue d'ensemble

Description

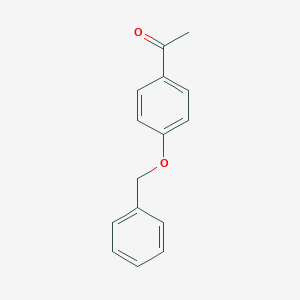

4'-Benzyloxyacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56945. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4’-Benzyloxyacetophenone is used in the preparation of inhibitors of various proteins such as hepatitis C virus polymerase, glucosylceramide synthase, and protein tyrosine phosphatase 1B . These proteins play crucial roles in viral replication, lipid metabolism, and cellular signaling respectively.

Mode of Action

It is known that the compound is used in the synthesis of inhibitors, suggesting that it may interact with these proteins to modulate their activity .

Biochemical Pathways

The biochemical pathways affected by 4’-Benzyloxyacetophenone are likely related to the functions of its target proteins. For instance, inhibition of hepatitis C virus polymerase would affect the viral replication pathway, while inhibition of glucosylceramide synthase and protein tyrosine phosphatase 1B would impact lipid metabolism and cellular signaling pathways respectively .

Result of Action

The molecular and cellular effects of 4’-Benzyloxyacetophenone’s action would depend on the specific protein targets and pathways it affects. For example, if it inhibits hepatitis C virus polymerase, it could potentially reduce viral replication. Similarly, if it inhibits glucosylceramide synthase or protein tyrosine phosphatase 1B, it could alter lipid metabolism or cellular signaling .

Activité Biologique

4'-Benzyloxyacetophenone is an organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

This compound can be synthesized through various methods, including the reaction of benzyloxyacetic acid with acetophenone derivatives. The compound exhibits a significant structural similarity to other aromatic ketones, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antibacterial and antifungal properties. A study evaluated its effectiveness against various pathogens, showing varying degrees of inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml | Activity |

|---|---|---|

| Bacillus subtilis | 64 | Moderate antibacterial activity |

| Pseudomonas aeruginosa | 256 | Low antibacterial activity |

| Candida albicans | 100 | Moderate antifungal activity |

The compound demonstrated moderate antibacterial activity against tested gram-positive and gram-negative bacteria, with a stronger effect noted against fungi such as Candida albicans and Penicillium species .

Antitumor Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, it exhibited cytotoxic effects on MCF7 (breast cancer) cells with an IC50 value of approximately 10 µM .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Antioxidant Activity : The compound may exert protective effects against oxidative stress, which is implicated in various diseases, including cancer.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial growth, suggesting its potential as a natural preservative or therapeutic agent .

- Case Study on Cancer Cell Lines : Another study focused on the effect of this compound on different cancer cell lines, revealing that it induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Safety and Toxicity

Safety assessments indicate that while this compound shows promising biological activities, it also requires careful handling due to potential toxicity at high concentrations. Long-term exposure has been associated with respiratory issues and skin irritation in laboratory settings .

Propriétés

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYMYZJJFMPDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288622 | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54696-05-8 | |

| Record name | 4-Benzyloxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54696-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 56945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054696058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54696-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Benzyloxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a reliable method for synthesizing α-Bromo-4'-benzyloxyacetophenone and what is the expected yield?

A1: [] α-Bromo-4'-benzyloxyacetophenone can be effectively synthesized by α-bromination of 4'-Benzyloxyacetophenone using cupric bromide (CuBr₂) as the brominating agent. This reaction is typically carried out in a mixture of ethyl acetate (AcOEt) and chloroform (CHCl₃) as solvents. The reported yield for this synthesis ranges from 82.6% to 97.5%, indicating a high efficiency for this method.

Q2: What spectroscopic techniques were used to confirm the structure of the synthesized α-Bromo-4'-benzyloxyacetophenone?

A2: [] The structure of the synthesized α-Bromo-4'-benzyloxyacetophenone was confirmed using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance spectroscopy (¹HNMR). These techniques provide information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, allowing for the verification of the desired product structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.